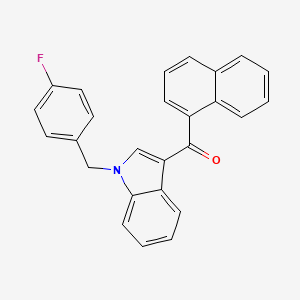
(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FUB-JWH 018 is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Forensic Identification and Quantification
The compound has been identified and quantified in illegal products obtained via the internet, highlighting its relevance in forensic toxicology. The presence of this compound and similar synthetic cannabinoids in various commercial products has been extensively documented, with contents varying significantly, emphasizing the need for accurate detection and quantification methods in forensic investigations (Nakajima et al., 2011), (Nakajima et al., 2011).
Analytical Differentiation of Structural Isomers
The compound's structural isomers, such as FUB-JWH-018, have been a subject of analytical differentiation using mass spectrometry. This differentiation is crucial in forensic drug analysis, especially when certain isomers are legally controlled. Techniques like electrospray ionization–triple quadrupole mass spectrometry have been employed to significantly differentiate these isomers, contributing to the precision of forensic toxicology (Chikumoto et al., 2019).
Development of Radioligands for PET Imaging
Derivatives of the compound, specifically carbon-11-labeled aminoalkylindole derivatives, have been synthesized as candidates for cannabinoid receptor radioligands. This development is significant for PET imaging, particularly for studying conditions like alcohol abuse, demonstrating the compound's potential in advancing neuroimaging techniques (Gao et al., 2014).
Understanding Metabolic Pathways
The compound and its derivatives have been a focus in studies aimed at understanding their metabolic pathways, especially their interaction with cytochrome P450 enzymes. These studies are pivotal for comprehending the pharmacokinetics and potential toxicological properties of synthetic cannabinoids, contributing to drug safety and therapeutic efficacy (Chimalakonda et al., 2012).
Insights into Crystal Structure
Studies have also been conducted to understand the crystal structure of related compounds, providing insights into molecular interactions like hydrogen bonding, which are essential for the design and development of new drugs. This understanding aids in predicting the behavior of these compounds under various conditions, facilitating their application in pharmaceuticals (Mohri et al., 2015).
Propriétés
Nom du produit |
(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone |
|---|---|
Formule moléculaire |
C26H18FNO |
Poids moléculaire |
379.4 |
Nom IUPAC |
[1-[(4-fluorophenyl)methyl]indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2 |
Clé InChI |
VREQTLWJHFQLEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F |
Apparence |
Assay:≥98%A crystalline solid |
Synonymes |
(1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



